![molecular formula C11H20N2S B511098 N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine CAS No. 852706-07-1](/img/structure/B511098.png)
N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine
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Overview
Description
“N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H20N2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine” consists of a thiophene ring attached to an ethane-1,2-diamine moiety via a methylene bridge . The ethane-1,2-diamine moiety is further substituted with two ethyl groups .Scientific Research Applications
Crystal Structure Analysis
N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine has been used in crystal structure analysis. Silva et al. (2014) reported the preparation and crystal structures of compounds derived from this diamine, highlighting its utility in forming crystalline structures suitable for X-ray diffraction analysis (Silva, Masciocchi, & Cuin, 2014).
Fluorescent Chemosensors
Shen et al. (2014) developed a new fluorescent probe based on N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine for highly selective detection of Hg2+ in aqueous media. This application demonstrates the compound's potential in environmental monitoring and biological imaging (Shen et al., 2014).
Magnetic Properties of Metal Complexes
Bhowmik et al. (2010) explored the synthesis, structure, and magnetic properties of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, including derivatives of N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine. This research contributes to understanding the magnetic interactions in metal complexes (Bhowmik, Chattopadhyay, Drew, Díaz, & Ghosh, 2010).
Catalytic Applications
Balamurugan et al. (2011) investigated nickel(II) complexes of tetradentate tripodal 4N ligands, including N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine derivatives, as catalysts for alkane oxidation. This highlights the compound's role in catalysis and potential industrial applications (Balamurugan, Mayilmurugan, Suresh, & Palaniandavar, 2011).
Optical Resolution and Chiral Studies
Nakayama et al. (1981) prepared and optically resolved mixed-diamine palladium(II) complexes, including those with N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine, to study circular dichroism and configurational chirality. This application is significant in stereochemistry and chiral analysis (Nakayama, Komorita, & Shimura, 1981).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N',N'-diethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-3-13(4-2)8-7-12-10-11-6-5-9-14-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYUBRNUWCSDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine |
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